![molecular formula C6H4Cl2N2O2 B6592481 2,6-Dichloro-3-methyl-4-nitropyridine CAS No. 2089315-05-7](/img/structure/B6592481.png)
2,6-Dichloro-3-methyl-4-nitropyridine
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Overview
Description
2,6-Dichloro-3-methyl-4-nitropyridine is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.02 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of nitropyridines, such as 2,6-Dichloro-3-methyl-4-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-3-methyl-4-nitropyridine is represented by the linear formula C6H4Cl2N2O2 . The InChI code for this compound is 1S/C6H4Cl2N2O2/c1-3-4(10(11)12)2-5(7)9-6(3)8/h2H,1H3 .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2,6-Dichloro-3-methyl-4-nitropyridine is a solid compound . It has a molecular weight of 207.01 and is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
1. Synthesis of 4-amino-2,6-dichloropyridine and its derivatives 2,6-Dichloro-3-methyl-4-nitropyridine is used as a starting material for the synthesis of 4-amino-2,6-dichloropyridine and its derivatives. These compounds are important intermediates in the synthesis of new energetic materials. The synthetic reactions proceed under mild conditions .
2. Development of Energetic Materials The synthesis and development of new energetic materials focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties. 2,6-Dichloro-3-methyl-4-nitropyridine is used in the synthesis of these materials .
3. Synthesis of Insensitive High Explosives (IHE) One of the effective approaches used to synthesize insensitive high explosives (IHE) is to incorporate a maximum possible percentage of nitrogen into energetic materials. 2,6-Dichloro-3-methyl-4-nitropyridine is used in this synthesis .
4. Synthesis of Nitroheteroaromatic Systems The difficulty of synthesizing some nitroheteroaromatic systems may be attributed to their electron deficiency, making electrophilic aromatic substitution problematic. 2,6-Dichloro-3-methyl-4-nitropyridine is used in the synthesis of these systems .
5. Synthesis of Novel Nitropyridyl-Based Dichloropropene Ethers A series of nitropyridyl-based dichloropropene ether analogues were synthesized by reacting nitro-based halopyridine with 2,6-dichloro-3-methyl-4-nitropyridine. These compounds exhibited potent insecticidal activities against various lepidopteran pests .
6. Synthesis of Pyridyldifluoroacetates 2,6-Dichloro-3-methyl-4-nitropyridine was used in the synthesis of pyridyldifluoroacetates .
7. Preparation of Bicyclooxacalixhetarene 2,6-Dichloro-3-methyl-4-nitropyridine was used as a starting reagent in the preparation of bicyclooxacalixhetarene .
Safety and Hazards
This compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315, H317, H319, and H335 . The precautionary statements associated with this compound are P261, P264, P271, P272, P280, P302+P352, P305+P351+P338, P312, P362, P403+P233, and P501 .
Mechanism of Action
Target of Action
2,6-Dichloro-3-methyl-4-nitropyridine is an important pharmaceutical intermediate . It is used in the synthesis of anti-ulcer drugs such as pantoprazole and non-opioid central analgesics such as flupirtine . It is also used in the synthesis of thiazolidine-2,4-dione with hypoglycemic activity, and in the synthesis of HIV-1 reverse transcriptase inhibitors .
Mode of Action
It is known to undergo macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines .
Result of Action
The molecular and cellular effects of 2,6-Dichloro-3-methyl-4-nitropyridine’s action would largely depend on the specific pharmaceutical compounds it helps synthesize. For instance, when used in the synthesis of anti-ulcer drugs like pantoprazole, the resulting action could be the reduction of gastric acid secretion .
properties
IUPAC Name |
2,6-dichloro-3-methyl-4-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3-4(10(11)12)2-5(7)9-6(3)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSINFMDETPIEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-methyl-4-nitropyridine |
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